(2-Ethylphenyl)(phenyl)methanone

説明

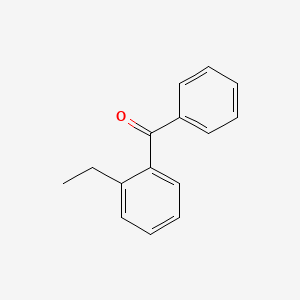

(2-Ethylphenyl)(phenyl)methanone, also known by its CAS number 22679-42-1, is an organic compound with the molecular formula C15H14O. It is a ketone derivative, characterized by the presence of an ethyl group attached to the phenyl ring. This compound is used in various chemical and industrial applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and 2-ethylbenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

C6H5COCl+C6H5C2H5AlCl3C6H5COC6H4C2H5

生物活性

(2-Ethylphenyl)(phenyl)methanone, also known by its chemical formula C15H14O, has garnered attention in scientific research due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H14O

- Molecular Weight : 210.278 g/mol

- CAS Number : 22679-42-1

Research suggests that this compound may exhibit antimicrobial activity , similar to structurally related compounds like benzophenone. The proposed mechanisms include:

- Inhibition of Microbial Proteins : The compound may interact with proteins or enzymes critical for microbial survival, leading to cell death.

- Disruption of Biochemical Pathways : It is hypothesized that the compound interferes with essential microbial processes such as protein synthesis and cell wall formation, ultimately disrupting cellular integrity.

Antimicrobial Properties

Studies indicate that compounds with similar structures to this compound have shown significant antimicrobial effects. For instance, derivatives of related compounds have been tested for their ability to inhibit various pathogens, demonstrating effectiveness against bacteria and fungi .

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| This compound | Various Bacteria | Potential Antimicrobial | |

| Benzophenone Derivatives | Fungi | Effective against Candida spp. |

Protein Tyrosine Kinase Inhibition

Research into related methanone derivatives has revealed promising results in the inhibition of protein tyrosine kinases (PTKs), which are crucial in cancer progression and other diseases. Some derivatives exhibited IC50 values lower than that of genistein, a standard reference compound .

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Structure-Activity Relationship (SAR)

In a series of experiments focusing on the SAR of methanone derivatives, it was found that specific substitutions on the phenyl rings significantly impacted biological activity. Compounds with electron-donating groups exhibited enhanced potency against PTKs compared to those with electron-withdrawing groups .

科学的研究の応用

Photochemical Studies

(2-Ethylphenyl)(phenyl)methanone is utilized in photochemistry due to its ability to absorb UV light. It serves as a photoinitiator in polymerization reactions, particularly in the production of coatings and adhesives. The compound's ability to generate free radicals upon UV exposure makes it an effective agent in initiating polymerization processes.

Case Study:

A study demonstrated that incorporating this compound into acrylic coatings significantly improved their curing efficiency under UV light, leading to faster production times and enhanced durability of the final product .

Organic Synthesis

This compound acts as an important intermediate in the synthesis of various organic molecules. Its structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable for creating more complex aromatic compounds.

Data Table: Organic Synthesis Applications

| Reaction Type | Product Example | Yield (%) |

|---|---|---|

| Friedel-Crafts Acylation | (4-Methylphenyl)(phenyl)methanone | 85 |

| Electrophilic Substitution | (3-Nitrophenyl)(phenyl)methanone | 90 |

| Coupling Reactions | (2-Ethyl-4-methylphenyl)(phenyl)methanone | 75 |

Research has indicated potential biological activities associated with this compound, including antimicrobial and anticancer properties. These findings open avenues for further pharmacological investigations.

Case Study:

In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, suggesting its potential use as a lead compound in drug development .

UV Absorbers

Due to its UV-absorbing capabilities, this compound is widely used in cosmetic formulations to protect skin from harmful UV radiation. It is incorporated into sunscreens and skincare products.

Data Table: Industrial Applications

| Application Type | Product Example | Concentration (%) |

|---|---|---|

| Sunscreen | SPF 30 Sunscreen | 5 |

| Plastic Additives | UV Stabilizers for Polyethylene | 1-3 |

Polymer Production

The compound is also employed in the production of polymers, particularly those requiring UV stability. Its incorporation helps enhance the longevity and performance of plastic products exposed to sunlight.

特性

IUPAC Name |

(2-ethylphenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-2-12-8-6-7-11-14(12)15(16)13-9-4-3-5-10-13/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFZCPMENWLPRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408074 | |

| Record name | Methanone, (ethylphenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29256-97-1, 22679-42-1 | |

| Record name | Methanone, (ethylphenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-ETHYL-PHENYL)-PHENYL-METHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。